1H and 13C NMR reference spectra for 4-Ethyl-2-isopropoxybenzoic acid
1H and 13C NMR reference spectra for 4-Ethyl-2-isopropoxybenzoic acid
An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 4-Ethyl-2-isopropoxybenzoic Acid
Introduction
4-Ethyl-2-isopropoxybenzoic acid is a polysubstituted aromatic carboxylic acid. As with any novel or synthesized compound, unambiguous structural confirmation is paramount for its application in research, particularly in fields like materials science and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of 4-Ethyl-2-isopropoxybenzoic acid, offering a foundational reference for researchers. The predictions are derived from established principles of NMR spectroscopy and analysis of substituent effects on aromatic systems. This document is structured to not only present the reference data but also to explain the causal relationships between the molecular structure and the resulting spectral features, thereby serving as a practical guide for spectral interpretation.
Predicted NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for 4-Ethyl-2-isopropoxybenzoic acid. These predictions are based on the additivity of substituent chemical shift (SCS) effects and data from analogous compounds.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Label (See Fig. 1) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-a | 10.5 - 12.5 | broad singlet | 1H | N/A |
| H-6 | ~7.95 | doublet | 1H | J ≈ 8.4 Hz |
| H-5 | ~7.20 | doublet | 1H | J ≈ 8.4 Hz |
| H-3 | ~7.05 | singlet | 1H | N/A |
| H-b | ~4.70 | septet | 1H | J ≈ 6.0 Hz |
| H-c | ~2.70 | quartet | 2H | J ≈ 7.6 Hz |
| H-d | ~1.40 | doublet | 6H | J ≈ 6.0 Hz |
| H-e | ~1.25 | triplet | 3H | J ≈ 7.6 Hz |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Label (See Fig. 1) | Predicted Chemical Shift (δ, ppm) |
| C-f | ~173.0 |
| C-2 | ~160.0 |
| C-4 | ~150.0 |
| C-6 | ~133.0 |
| C-1 | ~122.0 |
| C-5 | ~120.5 |
| C-3 | ~115.0 |
| C-b | ~72.0 |
| C-c | ~29.0 |
| C-d | ~22.0 |
| C-e | ~15.5 |
Molecular Structure and Atom Labeling
The following diagram illustrates the structure of 4-Ethyl-2-isopropoxybenzoic acid with the IUPAC numbering system for the aromatic ring and labels for each unique proton and carbon environment, corresponding to the data in the tables above.
Figure 1: Structure of 4-Ethyl-2-isopropoxybenzoic acid with atom labeling.
In-Depth Spectral Interpretation
¹H NMR Spectrum Analysis
The proton NMR spectrum provides a wealth of information regarding the electronic environment and connectivity of hydrogen atoms in the molecule.
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Carboxylic Acid Proton (H-a): The proton of the carboxylic acid group is highly deshielded and appears as a broad singlet in the far downfield region, typically between 10.5 and 12.5 ppm.[1][2] Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water in the solvent. This signal is diagnostic for the presence of a carboxylic acid and will disappear upon the addition of a few drops of D₂O to the NMR tube due to proton-deuterium exchange.[1]
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Aromatic Protons (H-3, H-5, H-6): The benzene ring has three protons, and due to the substitution pattern, they are all in unique chemical environments.
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H-6: This proton is ortho to the electron-withdrawing carboxylic acid group and meta to the electron-donating isopropoxy and ethyl groups. The deshielding effect of the adjacent COOH group is dominant, shifting this proton the furthest downfield in the aromatic region, predicted around 7.95 ppm. It will appear as a doublet due to coupling with H-5 (J ≈ 8.4 Hz).
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H-5: This proton is ortho to the electron-donating ethyl group and meta to both the isopropoxy and carboxylic acid groups. It is expected to be more shielded than H-6 and is predicted to appear around 7.20 ppm. It will also be a doublet due to coupling with H-6.
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H-3: This proton is ortho to the strongly electron-donating isopropoxy group and meta to the ethyl and carboxylic acid groups. The strong shielding from the ortho-alkoxy group will shift this signal significantly upfield relative to the other aromatic protons, predicted around 7.05 ppm. Since it has no adjacent protons, it should appear as a singlet.
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Isopropoxy Protons (H-b, H-d):
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H-b: The single methine proton is attached to the oxygen atom, which deshields it to around 4.70 ppm. It is coupled to the six equivalent protons of the two methyl groups, resulting in a septet (n+1 rule, where n=6).
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H-d: The six protons of the two methyl groups are equivalent due to free rotation. They are coupled to the single methine proton (H-b), appearing as a doublet at approximately 1.40 ppm.
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Ethyl Protons (H-c, H-e):
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H-c: The two methylene protons are benzylic, placing them in a deshielded environment around 2.70 ppm. They are coupled to the three methyl protons (H-e), resulting in a quartet (n+1, where n=3).
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H-e: The three methyl protons are in a typical aliphatic environment and are coupled to the two methylene protons (H-c), appearing as a triplet (n+1, where n=2) at approximately 1.25 ppm.
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¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their functional group identity.
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Carboxyl Carbon (C-f): The carbon of the carboxylic acid group is highly deshielded due to the two attached oxygen atoms and is expected to appear at the lowest field, around 173.0 ppm.[1][2]
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Aromatic Carbons (C-1 to C-6): There are six distinct signals for the aromatic carbons due to the lack of symmetry.
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C-2: This carbon is directly attached to the electron-donating isopropoxy group, causing a significant downfield shift (ipso-carbon of an ether), predicted around 160.0 ppm.
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C-4: Attached to the ethyl group, this carbon is also shifted downfield, predicted around 150.0 ppm.
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C-6: This carbon is ortho to the deshielding COOH group, placing its resonance around 133.0 ppm.
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C-1: The ipso-carbon to which the carboxylic acid is attached is predicted to be around 122.0 ppm.[3]
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C-5 & C-3: These carbons are the most shielded of the aromatic carbons. C-3, being ortho to the strongly donating isopropoxy group, is expected to be the most upfield at around 115.0 ppm. C-5, ortho to the ethyl group, will be slightly further downfield at approximately 120.5 ppm.
-
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Aliphatic Carbons (C-b, C-c, C-d, C-e):
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C-b: The methine carbon of the isopropoxy group, bonded to oxygen, is deshielded to around 72.0 ppm.
-
C-c: The benzylic methylene carbon of the ethyl group appears around 29.0 ppm.
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C-d: The equivalent methyl carbons of the isopropoxy group are predicted at approximately 22.0 ppm.
-
C-e: The terminal methyl carbon of the ethyl group is the most shielded carbon in the molecule, appearing around 15.5 ppm.
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Experimental Protocols
The following section outlines a standard operating procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra for a compound such as 4-Ethyl-2-isopropoxybenzoic acid.
Methodology
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Sample Preparation:
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Accurately weigh approximately 5-10 mg of 4-Ethyl-2-isopropoxybenzoic acid.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its good dissolving power and relatively simple solvent signal. For compounds with lower solubility or to better resolve the acidic proton, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
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Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm for both ¹H and ¹³C spectra.
-
Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.
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-
Instrument Setup (Example: 400 MHz Spectrometer):
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
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Tune and match the probe for the ¹H and ¹³C frequencies.
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-
¹H NMR Spectrum Acquisition:
-
Pulse Angle: 30-90 degrees. A 90-degree pulse provides the maximum signal for a single scan.
-
Acquisition Time (AQ): Typically 2-4 seconds.[4]
-
Relaxation Delay (D1): 1-5 seconds. For quantitative integration, a longer delay (e.g., 5 times the longest T1 relaxation time) is necessary.
-
Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
-
Spectral Width: Set to cover the expected range of chemical shifts (e.g., -1 to 13 ppm).
-
-
¹³C NMR Spectrum Acquisition:
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Mode: Proton-decoupled mode is standard to simplify the spectrum to singlets for each carbon and to benefit from the Nuclear Overhauser Effect (NOE), which enhances signal intensity.
-
Pulse Angle: 30-45 degrees to allow for faster repetition.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): ~2 seconds.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from several hundred to several thousand, depending on the sample concentration.
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Spectral Width: Set to cover the full range of organic carbons (e.g., 0 to 220 ppm).
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-
Data Processing:
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Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate the signals in the ¹H spectrum.
-
Perform peak picking for both ¹H and ¹³C spectra.
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Experimental Workflow Diagram
The following diagram provides a visual representation of the key stages in an NMR experiment.
Figure 2: General workflow for NMR sample analysis.
References
-
Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry. [Link]
-
Chemometrical Analysis of Substituent Effects. XIII. Comparison of Substituent Effects on Dissociation and Chemical Shift in 13C. Collection of Czechoslovak Chemical Communications. [Link]
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Polar solvent fluctuations drive proton transfer in hydrogen bonded complexes of carboxylic acid with pyridines: NMR, IR and ab initio MD study. RSC Publishing. [Link]
-
Interpreting the 13 C NMR spectrum of benzoic acid. Doc Brown's Chemistry. [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison. [Link]
-
VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Royal Society of Chemistry. [Link]
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Video: NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. [Link]
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Why am I not seeing the -COOH peak of this dye when I take NMR? Reddit. [Link]
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Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. Journal of the American Chemical Society. [Link]
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Short Summary of 1H-NMR Interpretation. University of California, Los Angeles. [Link]
-
Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted With an Electron-Accepting (NO 2 )/Donating (NH 2 ) Group Be Explained in Terms of Resonance Effects of Substituents? PubMed. [Link]
-
13C NMR Chemical Shift Table. University of California, Los Angeles. [Link]
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14.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
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20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
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Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. [Link]
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Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal of Natural Products. [Link]
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Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. [Link]
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NMR Predictor. ChemAxon. [Link]
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Can anyone help me to tell me any online website to check 13C NMR prediction? ResearchGate. [Link]
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